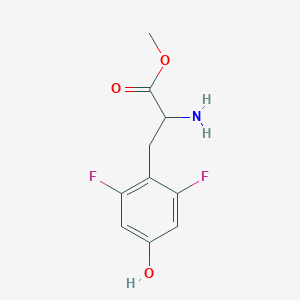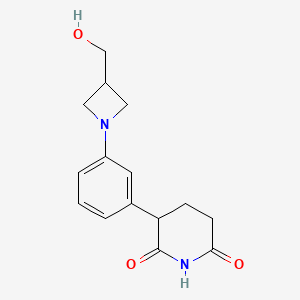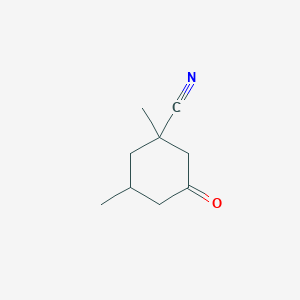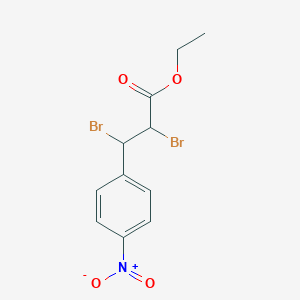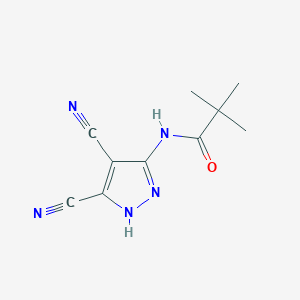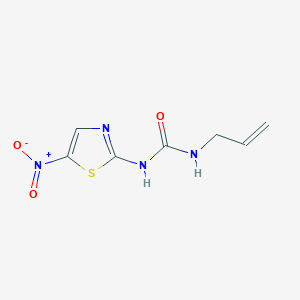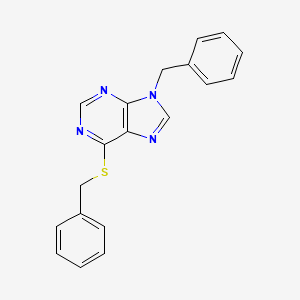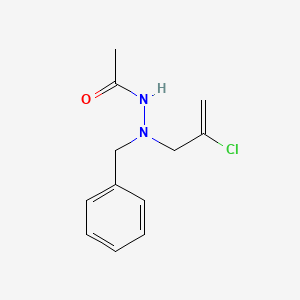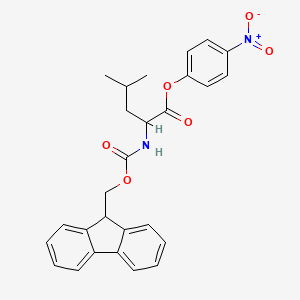
N-Fmoc-L-leucine 4-Nitrophenyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-L-leucine 4-Nitrophenyl Ester is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group of leucine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-nitrophenyl ester group, which facilitate its use in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucine 4-Nitrophenyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected leucine is then esterified with 4-nitrophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-Fmoc-L-leucine 4-Nitrophenyl Ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of leucine.
Substitution: The 4-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can react with the 4-nitrophenyl ester group under mild conditions to form new compounds.
Major Products Formed
Deprotected Leucine: Removal of the Fmoc group yields free leucine.
Substituted Derivatives: Reaction with nucleophiles forms various substituted leucine derivatives.
科学的研究の応用
N-Fmoc-L-leucine 4-Nitrophenyl Ester has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino group of leucine during chain elongation.
Proteomics Studies: The compound is used in the study of protein structures and functions.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used to link peptides to other molecules for various biochemical applications.
作用機序
The mechanism of action of N-Fmoc-L-leucine 4-Nitrophenyl Ester involves the protection and deprotection of the amino group of leucine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity .
類似化合物との比較
Similar Compounds
N-Fmoc-L-alanine 4-Nitrophenyl Ester: Similar in structure but with alanine instead of leucine.
N-Fmoc-L-valine 4-Nitrophenyl Ester: Similar in structure but with valine instead of leucine.
Uniqueness
N-Fmoc-L-leucine 4-Nitrophenyl Ester is unique due to the presence of the leucine side chain, which imparts specific hydrophobic properties and flexibility to the peptide chain. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
特性
分子式 |
C27H26N2O6 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31) |
InChIキー |
MVEIXSDKRRSDPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


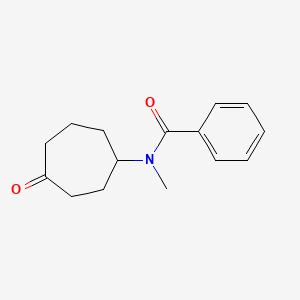

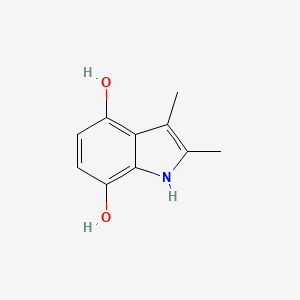
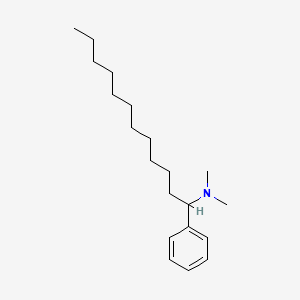
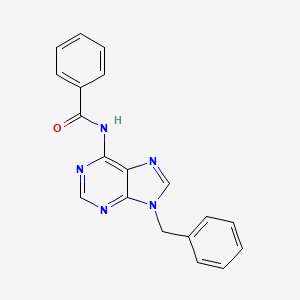
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
